Azetidin-3-yl(pyridin-4-yl)methanol oxalate
Overview
Description
Scientific Research Applications
Overview
Azetidin-3-yl(pyridin-4-yl)methanol oxalate, as a compound, may not have direct mentions in the available literature through my search. However, exploring related research on compounds with similar structural motifs or functionalities can shed light on potential applications in scientific research. The relevance of similar structural components, such as pyridine derivatives and their biochemical and pharmacological significance, can offer insights into the potential research applications of this compound.
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives are crucial in medicinal chemistry due to their wide range of biological activities. They serve as key building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The significance of pyridine derivatives extends to different therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory treatments. This versatility underscores the potential of this compound in drug development and other biochemical research applications (Altaf et al., 2015).
Chemosensing Applications
Pyridine derivatives also play a pivotal role in chemosensing, highlighting their importance in analytical chemistry. They are employed in the development of sensors for detecting various ions and molecules due to their high affinity and specificity. This application area suggests that this compound could be explored for its chemosensing capabilities, potentially leading to the development of new analytical methods and sensors for environmental monitoring, clinical diagnostics, and biochemical research (Abu-Taweel et al., 2022).
Role in Organic Synthesis and Catalysis
The structural components of this compound may find applications in organic synthesis and catalysis. Pyridine derivatives are integral in the formation of metal complexes and catalysis, facilitating various organic transformations. This aspect could be relevant for this compound in research focused on developing new synthetic methodologies, optimizing reaction conditions, and designing novel catalysts for efficient chemical processes (Li et al., 2019).
Mechanism of Action
Target of Action
Azetidin-3-yl(pyridin-4-yl)methanol oxalate, also known as APMO, is a chemical compound used in various scientific experiments for its unique properties . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Biochemical Pathways
If it acts similarly to its related compounds, it may influence the GABAergic system, which plays a crucial role in numerous physiological and pathological processes, including cognition, reward, motor control, and anxiety regulation .
Result of Action
If it acts similarly to its related compounds, it may influence neuronal excitability throughout the nervous system .
Properties
IUPAC Name |
azetidin-3-yl(pyridin-4-yl)methanol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;3-1(4)2(5)6/h1-4,8-9,11-12H,5-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVNTTQHNAVAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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